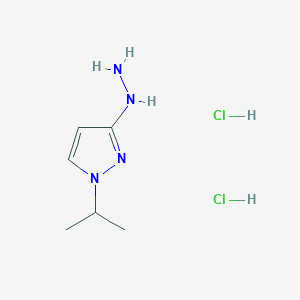
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine monohydrochloride with a suitable ketone or aldehyde to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO under oxygen .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, which offer high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and DMSO, reducing agents such as hydrogen gas, and various catalysts like ruthenium complexes . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are often structurally diverse pyrazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and their interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperazine derivatives: Piperazines are another class of nitrogen-containing heterocycles with wide-ranging applications in pharmaceuticals.
Uniqueness
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form diverse derivatives makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-3-6(8-7)9-10;;/h3-5H,7H2,1-2H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRTZTVIUGSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














